molecular formula C20H15F3N4O2S B2969274 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921502-20-7

1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2969274
CAS No.: 921502-20-7
M. Wt: 432.42
InChI Key: CTFNJNBNEDTYGZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H15F3N4O2S and its molecular weight is 432.42. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions. Initially, the starting materials such as 2-methoxyaniline and 4-(trifluoromethyl)benzyl chloride are converted into intermediates through substitution and coupling reactions. The final step involves cyclization and thiolation to obtain the desired compound. Common reagents include pyridine, sodium hydride, and various catalysts to facilitate the reactions.

Industrial Production Methods: While specific details may vary, the industrial synthesis often relies on scalable processes that maintain reaction efficiency and yield. Automated flow reactors and robust purification methods such as chromatography and recrystallization are commonly employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a range of chemical reactions including oxidation, reduction, and substitution. Its functional groups are highly reactive, making it a versatile molecule for various modifications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents including alkyl halides.

Major Products: Depending on the reaction conditions, the major products can vary. Oxidative conditions often yield ketones and carboxylic acids, while reduction typically results in amines and alcohols. Substitution reactions can introduce new functional groups, expanding the compound's utility.

Scientific Research Applications

1-(2-Methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used extensively in scientific research:

  • Chemistry: It serves as a precursor or intermediate in the synthesis of other complex molecules, offering a platform for further functionalization and study.

  • Biology: Its unique structure allows it to act as a probe for studying enzyme activities and molecular interactions.

  • Medicine

  • Industry: In material science, it is explored for its potential in the development of novel polymers and advanced materials due to its unique physicochemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action typically involves binding to enzymes or receptors, altering their activity. The trifluoromethyl and methoxy groups enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidin derivatives. What sets it apart is its unique combination of functional groups, particularly the trifluoromethyl and methoxyphenyl groups, which confer distinct physicochemical and biological properties.

List of Similar Compounds:

  • 1-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • 1-(2-Chlorophenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • 1-(2-Methoxyphenyl)-6-((4-(methyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-29-16-5-3-2-4-15(16)27-17-14(10-24-27)18(28)26-19(25-17)30-11-12-6-8-13(9-7-12)20(21,22)23/h2-10H,11H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFNJNBNEDTYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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